Molecular Weight and Lipophilicity Differentiation vs. Acetamide and Butyramide Analogs
The molecular weight (265.26 g/mol) and predicted lipophilicity of 3,5-Bis-propionamidonitrobenzene position it between the lighter 3,5-diacetamidonitrobenzene (MW ~237 g/mol) and the heavier 3,5-dibutyramidonitrobenzene (MW ~293 g/mol) [1]. This intermediate size influences its passive membrane permeability and solubility profile, offering a distinct ADME characteristic for screening libraries [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 265.26 g/mol |
| Comparator Or Baseline | 3,5-diacetamidonitrobenzene (MW ~237 g/mol); 3,5-dibutyramidonitrobenzene (MW ~293 g/mol) |
| Quantified Difference | Target MW is 28.26 g/mol higher than acetamide analog and 27.74 g/mol lower than butyramide analog |
| Conditions | Calculated from molecular formula; no experimental conditions |
Why This Matters
Procurement of the correct molecular weight variant is essential for maintaining consistency in structure-activity relationship (SAR) studies where even modest changes in MW can alter pharmacokinetic predictions.
- [1] PubChem. 3,5-diacetamidonitrobenzene. CID 5359275. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5359275. View Source
- [2] C. A. Lipinski et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 46(1-3): 3-26, 2001. Available at: https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
